1-Bromo-6-oxaspiro[2.5]octane
Description
Contextualization within Spirocyclic Chemistry and Epoxide Derivatives
Spirocyclic systems are prevalent in a wide array of natural products and pharmacologically active molecules. Their rigid, three-dimensional structures can impart unique biological activities and desirable physicochemical properties. Epoxides, or oxiranes, are highly valuable three-membered cyclic ethers that readily undergo ring-opening reactions with a variety of nucleophiles, making them key intermediates in the synthesis of diols, amino alcohols, and other functionalized molecules. The fusion of these two motifs in oxaspiro[2.5]octane derivatives results in a compact and sterically defined scaffold. A related compound, 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane, is synthesized from 2,2,3,6-tetramethyl-1-cyclohexanone through a methylenation reaction followed by epoxidation. google.com This general strategy highlights a common approach to constructing the oxaspiro[2.5]octane core.
Significance of 1-Bromo-6-oxaspiro[2.5]octane as a Spiro-Epoxide Building Block
While specific research on this compound is limited, its structure suggests significant potential as a versatile building block in organic synthesis. The presence of the bromine atom on the cyclopropane (B1198618) ring introduces a site for nucleophilic substitution or the formation of organometallic reagents. Concurrently, the epoxide ring is susceptible to ring-opening by nucleophiles. This dual functionality allows for sequential and site-selective reactions, enabling the construction of complex molecular architectures from a relatively simple starting material. The stereochemistry of the spiro center and the substituted cyclopropane ring would also play a crucial role in directing the outcomes of its reactions, a principle elegantly demonstrated in the stereoselective synthesis of complex molecules like (–)-Agelastatin A, which involves a key bromination step. nih.gov
| Property | Value | Source |
| Molecular Formula | C7H11BrO | uni.lu |
| Molecular Weight | 191.07 g/mol | uni.lu |
| InChIKey | GHOMJCXNDMWYNF-UHFFFAOYSA-N | uni.lu |
| CAS Number | 2137575-50-7 | chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-oxaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOMJCXNDMWYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137575-50-7 | |
| Record name | 1-bromo-6-oxaspiro[2.5]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Bromo 6 Oxaspiro 2.5 Octane and Analogous Spiro 2.5 Octane Frameworks
Introduction of the Bromine Moiety
Direct Bromination of 1-Oxaspiro[2.5]octane Precursors
The direct bromination of a pre-formed 1-oxaspiro[2.5]octane is a challenging synthetic transformation. The epoxide ring is susceptible to ring-opening under typical electrophilic or nucleophilic bromination conditions. However, bromination can be a key step in the synthesis of precursors. Bromination is a fundamental transformation in organic synthesis, employing molecular bromine or other bromo-organic compounds to introduce bromine atoms into molecules. sci-hub.se For instance, the synthesis of a related compound, 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane, proceeds from 2,2,3,6-tetramethyl-1-cyclohexanone, which is first converted to an exocyclic methylene (B1212753) intermediate that is subsequently epoxidized. google.com A plausible, though not explicitly documented, route to 1-Bromo-6-oxaspiro[2.5]octane could involve the bromination of a suitable cyclohexanone (B45756) precursor prior to the spiro-epoxidation step. The use of various bromo-organic compounds can facilitate transformations like bromination, oxidation, and cyclization, highlighting the versatility of bromine in synthetic strategies. sci-hub.se
Synthesis via Brominated Cyclopropane (B1198618) or Cyclohexane (B81311) Ring Components
A more viable approach to constructing the this compound framework involves building the spirocycle from components where the bromine is already incorporated. The Corey-Chaykovsky reaction is a powerful method for synthesizing epoxides from ketones, and it has been applied to the synthesis of spiro-epoxides. google.commdpi.com
A general and efficient pathway involves the reaction of a cyclohexanone derivative with a sulfur ylide, such as dimethylsulfonium methylide or dimethylsulfoxonium methylide. google.commdpi.com To synthesize the target compound, one could envision starting with a 2-bromocyclohexanone. The reaction with the ylide would then form the desired spiro-epoxide ring fused to the brominated cyclohexane.
Another strategy involves the synthesis of donor-acceptor cyclopropanes, which can be achieved through the Knoevenagel condensation of a starting aldehyde with a compound like 1,3-indanedione, followed by Corey-Chaykovsky cyclopropanation. mdpi.com This highlights the modularity of using cyclopropane precursors in building complex spiro systems. The synthesis of spiro[2.5]octane-4,6-dione, for example, has been achieved from methyl 3-(1-acetylcyclopropyl)propionate, demonstrating the construction of the spiro[2.5]octane core from a cyclopropane-containing starting material. chemicalbook.com
Asymmetric Synthesis and Enantioselective Approaches to Chiral Oxaspiro[2.5]octane Derivatives
The creation of chiral spiro compounds is of significant interest due to their presence in natural products and their utility as chiral ligands in asymmetric catalysis. researchgate.netscispace.comnih.gov The rigid spirocyclic framework minimizes conformational flexibility, which can lead to high selectivity in chemical reactions. scispace.com
Chiral Induction Strategies in Spiro-Epoxide Construction
Achieving enantioselectivity in the synthesis of chiral oxaspiro[2.5]octane derivatives can be approached by employing chiral reagents or catalysts during the formation of the epoxide ring. For instance, the asymmetric epoxidation of a precursor olefin, such as methylenecyclohexane, using well-established methods like those developed by Jacobsen or Sharpless, could provide enantiomerically enriched 1-oxaspiro[2.5]octane.
Another powerful technique is the enantioselective Darzens reaction, which can be used to synthesize spiro-epoxyoxindoles through an aldol (B89426) reaction followed by cyclization, with chirality induced by a hydrogen bonding ligand. rsc.org Similarly, the Corey-Chaykovsky reaction can be rendered asymmetric by using a chiral sulfide (B99878) to generate a chiral sulfur ylide, which then transfers the methylene group to a ketone enantioselectively. These methods provide direct access to chiral spiro-epoxides from achiral precursors.
Synthesis of Substituted this compound Derivatives
The primary strategy for the synthesis of substituted this compound derivatives involves a two-step sequence: the preparation of a substituted 4-methylene-tetrahydropyran, followed by the dibromocyclopropanation of the exocyclic double bond. This approach allows for the introduction of various substituents onto the tetrahydropyran (B127337) ring, leading to a diverse range of final products.
Preparation of Substituted 4-Methylene-tetrahydropyran Precursors
The key intermediates for the synthesis of the target spirocycles are substituted 4-methylene-tetrahydropyran derivatives. These are typically prepared from corresponding substituted tetrahydropyran-4-ones through the Wittig reaction.
Synthesis of Substituted Tetrahydropyran-4-ones:
A variety of methods exist for the synthesis of substituted tetrahydropyran-4-ones. One common approach is the Prins cyclization, which can be adapted to produce 2,6-disubstituted tetrahydropyran-4-ones. For instance, the reaction of homoallylic alcohols with aldehydes, catalyzed by acids like perrhenic acid, provides a direct route to these cyclic ketones. researchgate.net Additionally, aldol reactions of β-ketoesters with aldehydes, followed by a tandem Knoevenagel condensation, can yield highly substituted tetrahydropyran-4-ones. researchgate.net
Wittig Olefination:
The conversion of the ketone functionality in substituted tetrahydropyran-4-ones to an exocyclic methylene group is efficiently achieved using the Wittig reaction. wikipedia.orgmasterorganicchemistry.com This well-established olefination method involves the reaction of the ketone with a phosphorus ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is prepared in situ by treating methyltriphenylphosphonium (B96628) bromide or iodide with a strong base, such as n-butyllithium or sodium hydride. lumenlearning.com The reaction is generally high-yielding and proceeds under relatively mild conditions. The driving force for this transformation is the formation of the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.org
The Wittig reaction is compatible with a wide range of functional groups, allowing for the synthesis of diversely substituted 4-methylene-tetrahydropyran precursors.
Dibromocyclopropanation of Substituted 4-Methylene-tetrahydropyrans
The final and key step in the synthesis of substituted this compound derivatives is the addition of dibromocarbene to the exocyclic double bond of the 4-methylene-tetrahydropyran precursors.
Generation of Dibromocarbene:
Dibromocarbene (:CBr₂) is a highly reactive intermediate that is typically generated in situ. A common and effective method for its generation is the reaction of bromoform (B151600) (CHBr₃) with a strong base, such as potassium tert-butoxide or sodium hydroxide, often in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride.
[2+1] Cycloaddition:
The generated dibromocarbene readily undergoes a [2+1] cycloaddition reaction with the alkene functionality of the 4-methylene-tetrahydropyran. This reaction is generally stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product. chemistrysteps.com For exocyclic alkenes, the carbene adds to the double bond to form the spiro-fused gem-dibromocyclopropane ring system. The addition of dibromocarbene to alkenes is a well-documented process for the formation of 1,1-dibromocyclopropanes.
The reaction is typically carried out by slowly adding the base to a solution of the alkene and bromoform in a suitable solvent, such as dichloromethane (B109758) or chloroform. The yields for dibromocyclopropanation reactions are generally good, although they can be influenced by the steric and electronic properties of the starting alkene.
The combination of these well-established methodologies provides a reliable pathway for the synthesis of a variety of substituted this compound derivatives. The ability to introduce substituents at various positions on the tetrahydropyran ring allows for the generation of a library of these spirocyclic compounds for further synthetic applications.
Table 1: Synthetic Data for Substituted this compound Derivatives
| Starting Tetrahydropyran-4-one | Wittig Reagent | Intermediate Alkene | Dibromocarbene Source | Final Product |
| Tetrahydropyran-4-one | Ph₃P=CH₂ | 4-Methylene-tetrahydropyran | CHBr₃, KOtBu | This compound |
| 2-Methyltetrahydropyran-4-one | Ph₃P=CH₂ | 2-Methyl-4-methylene-tetrahydropyran | CHBr₃, KOtBu | 1-Bromo-2-methyl-6-oxaspiro[2.5]octane |
| 2,6-Dimethyltetrahydropyran-4-one | Ph₃P=CH₂ | 2,6-Dimethyl-4-methylene-tetrahydropyran | CHBr₃, KOtBu | 1-Bromo-2,6-dimethyl-6-oxaspiro[2.5]octane |
| 3-Phenyltetrahydropyran-4-one | Ph₃P=CH₂ | 3-Phenyl-4-methylene-tetrahydropyran | CHBr₃, KOtBu | 1-Bromo-3-phenyl-6-oxaspiro[2.5]octane |
Chemical Reactivity and Reaction Mechanisms of 1 Bromo 6 Oxaspiro 2.5 Octane
Ring-Opening Reactions of the Epoxide Moiety
The epoxide ring in 1-Bromo-6-oxaspiro[2.5]octane is a primary site of reactivity due to significant ring strain and the polarity of the carbon-oxygen bonds. rsc.org Ring-opening can be initiated by either electrophiles (under acidic conditions) or nucleophiles.
Acid-Catalyzed Ring-Opening Mechanisms and Products
In the presence of an acid, the oxygen atom of the epoxide is protonated, forming a highly reactive oxonium ion. researchgate.net This activation facilitates the subsequent nucleophilic attack and ring-opening. The reaction proceeds via a mechanism that has both SN1 and SN2 characteristics.
The general mechanism involves:
Protonation of the epoxide oxygen: This is a rapid equilibrium step.
Nucleophilic attack: The nucleophile attacks one of the electrophilic carbons of the protonated epoxide, leading to the opening of the ring.
The nature of the product depends on the nucleophile present in the reaction medium. For instance, in the presence of water, a diol will be formed. With a hydrohalic acid like HBr, a bromohydrin will be the product.
The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical epoxides is a crucial aspect. The attack of the nucleophile generally occurs at the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state, a feature reminiscent of an SN1 reaction. However, the reaction still proceeds with an inversion of stereochemistry at the site of attack, which is characteristic of an SN2 reaction.
For this compound, the two carbons of the epoxide are the spiro carbon (C7) and the carbon bearing the bromine (C1). The spiro carbon is tertiary, while C1 is secondary. Therefore, under acidic conditions, the nucleophile is expected to preferentially attack the more substituted spiro carbon (C7). This would lead to the formation of a tertiary alcohol and a secondary alkyl bromide. The attack occurs from the side opposite to the C-O bond, resulting in a trans relationship between the newly introduced nucleophile and the hydroxyl group.
Table 1: Predicted Products of Acid-Catalyzed Ring-Opening of this compound
| Reagent | Predicted Major Product |
| H₂O / H⁺ | 1-(bromomethyl)-1-hydroxycyclohexylmethanol |
| HBr | 1-(bromomethyl)-1-bromocyclohexanol |
| CH₃OH / H⁺ | 1-(bromomethyl)-1-methoxycyclohexanol |
Nucleophilic Ring-Opening with Carbon-Based Nucleophiles (e.g., Grignard Reagents)
Strong carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds, react with epoxides in a nucleophilic substitution reaction. This reaction is a powerful tool for carbon-carbon bond formation. Unlike the acid-catalyzed opening, these reactions typically proceed under basic or neutral conditions and follow an SN2 mechanism.
The nucleophile attacks the less sterically hindered carbon of the epoxide ring. In the case of this compound, the spiro carbon (C7) is more sterically encumbered than the carbon bearing the bromine atom (C1). Consequently, the Grignard reagent is expected to attack C1. This would result in the formation of a new carbon-carbon bond at this position and the opening of the epoxide ring to form a tertiary alcohol at C7. The reaction requires a subsequent acidic workup to protonate the resulting alkoxide.
Opening with Heteroatom Nucleophiles (e.g., Alcohols, Amines)
Heteroatom nucleophiles like alcohols and amines can also open the epoxide ring. These reactions are typically carried out under basic conditions or with strong nucleophiles, favoring an SN2 pathway with attack at the less hindered carbon (C1).
However, if the reaction is performed under acidic conditions, the mechanism shifts to the acid-catalyzed pathway described earlier, with preferential attack at the more substituted carbon (C7). The choice of reaction conditions is therefore critical in determining the regiochemical outcome.
Transformations Involving the Bromine Substituent
The bromine atom on the cyclopropane (B1198618) ring of this compound provides another avenue for reactivity, primarily through nucleophilic substitution.
Nucleophilic Substitution Reactions (SN1 and SN2 pathways)
The susceptibility of the bromine atom to nucleophilic substitution depends on the reaction conditions and the stability of potential intermediates.
SN2 Pathway: A direct displacement of the bromide ion by a nucleophile via an SN2 mechanism is expected to be slow. The geometry of the cyclopropane ring would make the requisite backside attack difficult. Steric hindrance from the adjacent spiro center would further impede this pathway.
SN1 Pathway: An SN1 reaction would involve the departure of the bromide ion to form a secondary carbocation on the cyclopropane ring. While secondary carbocations are generally less stable than tertiary ones, the high p-character of the C-C bonds in the cyclopropane ring can offer some stabilization. However, the formation of a carbocation on a strained ring is generally not favored. It is possible that under forcing conditions (e.g., with a Lewis acid), an SN1-type reaction could occur, potentially accompanied by ring-opening of the cyclopropane or rearrangement.
Due to the strained nature of the cyclopropyl (B3062369) system and the steric environment, it is likely that reactions involving the bromine substituent would require more vigorous conditions compared to the ring-opening of the more reactive epoxide moiety.
Elimination Reactions for Olefin Formation
The presence of a bromine atom on the cyclopropane ring allows for the possibility of elimination reactions to form unsaturated products. Specifically, 1,2-dehydrobromination can lead to the formation of a highly strained but synthetically valuable cyclopropene (B1174273) derivative.
Base-assisted 1,2-elimination is a common method for generating cyclopropenes from halocyclopropanes. researchgate.net In the case of this compound, treatment with a strong, non-nucleophilic base can facilitate the removal of the hydrogen atom at the 2-position and the bromide at the 1-position. The choice of base and solvent system is critical to favor elimination over potential side reactions, such as nucleophilic attack on the epoxide ring. Bulky bases are often employed in elimination reactions to promote the formation of the less substituted, or Hofmann, product, although in this constrained system, the primary outcome is the formation of the endocyclic double bond. masterorganicchemistry.com
The general mechanism for this transformation is as follows:
A strong base abstracts the proton from the carbon adjacent to the carbon-bromine bond.
The resulting carbanion undergoes a rapid, concerted elimination of the bromide ion.
This process results in the formation of a new pi bond within the three-membered ring, yielding the corresponding spiro-cyclopropene-epoxide.
The efficiency of such an elimination can be influenced by the stereochemical arrangement of the hydrogen and the leaving group. For an E2 mechanism to proceed optimally, an anti-periplanar arrangement is typically required. masterorganicchemistry.com However, in rigid systems like cyclopropanes, syn-elimination pathways can also occur. The use of crown ethers has been shown to enhance the yields of similar elimination reactions in ethereal solvents. researchgate.net
Table 1: Conditions for Elimination Reactions of Bromocyclopropanes
| Substrate | Base | Solvent | Additive | Product | Yield | Reference |
| General Bromocyclopropane (B120050) | Potassium tert-butoxide | DMSO | None | Cyclopropene | Variable | researchgate.net |
| Substituted Bromocyclopropane | Potassium tert-butoxide | THF | 18-crown-6 | Cyclopropene | Improved | researchgate.net |
Organometallic Reactions (e.g., Grignard or Organolithium Reagent Formation)
The carbon-bromine bond in this compound allows for the formation of organometallic intermediates, such as Grignard or organolithium reagents. These transformations convert the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanionic species.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to form the corresponding Grignard reagent, 1-(bromomagnesium)-6-oxaspiro[2.5]octane. leah4sci.comlibretexts.orgwisc.edu However, the formation of Grignard reagents from bromocyclopropanes is known to be complex. The process involves single-electron transfer from the magnesium surface to the alkyl halide, generating a radical intermediate. leah4sci.comacs.orgacs.org
The cyclopropyl radical is significantly more reactive than a typical primary or secondary alkyl radical. acs.org This high reactivity can lead to side reactions, most notably hydrogen abstraction from the ether solvent, which would result in the formation of 6-oxaspiro[2.5]octane and a solvent-derived radical. acs.orgacs.org
Organolithium Reagent Formation: Alternatively, treatment with a strong reducing metal like lithium can generate the corresponding organolithium reagent. masterorganicchemistry.com This reaction also proceeds through radical intermediates and involves the transfer of two electrons from the lithium metal to the bromocyclopropane. masterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts. libretexts.org The formation of the organolithium derivative of this compound would create a potent nucleophile that could potentially react with the epoxide moiety of another molecule if not controlled.
Once formed, these organometallic reagents are powerful nucleophiles capable of reacting with a wide range of electrophiles. For instance, they can react with aldehydes, ketones, and esters. leah4sci.comwisc.edu A particularly relevant reaction is the nucleophilic ring-opening of epoxides. libretexts.orglibretexts.org In an intermolecular reaction, the newly formed Grignard or organolithium reagent could attack the epoxide of another molecule, leading to oligomerization or polymerization.
Table 2: Reactivity of Organometallic Reagents with Epoxides
| Organometallic Reagent | Electrophile | Reaction Type | Product | Key Features | Reference(s) |
| Grignard Reagent (R-MgX) | Ethylene Oxide | SN2 Ring-Opening | Primary Alcohol (R-CH2CH2OH) | Forms a new C-C bond; attacks the less substituted carbon. | libretexts.org, libretexts.org |
| Organolithium Reagent (R-Li) | Substituted Epoxide | SN2 Ring-Opening | Alcohol | Highly reactive; attacks the less substituted carbon under basic conditions. | , youtube.com |
Rearrangement Reactions and Fragmentations
The strained spirocyclic system of this compound is susceptible to various rearrangement and fragmentation reactions, particularly under thermal, acidic, or radical-inducing conditions.
Spiro-Epoxide Rearrangements
Spiro-epoxides are known to undergo a variety of rearrangement reactions, often driven by the release of ring strain. While specific studies on this compound are not prevalent, analogies can be drawn from related systems. For example, the acid-catalyzed opening of the epoxide ring would likely proceed via protonation of the epoxide oxygen, followed by nucleophilic attack. transformationtutoring.com This attack could be intermolecular (by a solvent molecule) or intramolecular. An intramolecular rearrangement could be initiated by the migration of one of the cyclopropane C-C bonds to the adjacent carbocationic center formed upon epoxide opening. This could lead to ring-expanded products, such as substituted cycloheptanones, after subsequent tautomerization.
Radical Pathways and Intermediates
As mentioned in the context of organometallic reagent formation, radical intermediates play a significant role in the chemistry of this compound. The formation of the 1-cyclopropyl radical from the C-Br bond is a key step. acs.org This radical can undergo several fates:
Reduction: Abstraction of a hydrogen atom from the solvent or another hydrogen donor to yield 6-oxaspiro[2.5]octane. acs.org
Reaction at the Magnesium Surface: Further reaction with the magnesium surface to form the Grignard reagent. acs.org
Radical Rearrangement: The high energy of the cyclopropyl radical could potentially lead to ring-opening, although this is less common than for cyclopropylcarbinyl radicals.
The presence of the epoxide adds another layer of complexity. Radical-mediated epoxide openings are also known, which could lead to a variety of rearranged or fragmented products.
Reactivity as an Electrophilic or Nucleophilic Intermediate
This compound possesses both electrophilic and nucleophilic character, allowing it to participate in a diverse range of chemical transformations.
Electrophilic Character: The molecule has two primary electrophilic sites:
The Carbon Bearing the Bromine: The C-Br bond is polarized (Cδ+-Brδ-), making the carbon atom susceptible to attack by nucleophiles. However, SN2 reactions on cyclopropyl systems are generally disfavored due to steric hindrance and the increased strain in the transition state.
The Epoxide Ring Carbons: The carbons of the epoxide ring are electrophilic, particularly upon protonation of the epoxide oxygen under acidic conditions. transformationtutoring.com Nucleophiles will attack one of the epoxide carbons, leading to ring-opening. transformationtutoring.com In base-catalyzed or neutral conditions, the attack typically occurs at the less sterically hindered carbon atom. transformationtutoring.com
Nucleophilic Character: The inherent nucleophilicity of this compound is less obvious but can be generated.
Organometallic Formation: As detailed in section 3.2.3, conversion to a Grignard or organolithium reagent transforms the cyclopropyl carbon into a potent nucleophile. leah4sci.commasterorganicchemistry.com This "umpolung" (reversal of polarity) is a powerful strategy in synthesis.
Epoxide Oxygen: The oxygen atom of the epoxide possesses lone pairs of electrons and can act as a Lewis base, reacting with protons or other Lewis acids. transformationtutoring.com
The dual reactivity allows for complex, multi-step reaction cascades. For instance, the formation of a Grignard reagent at the C-Br bond could be followed by an intramolecular or intermolecular reaction involving the epoxide, showcasing the molecule's versatility as a synthetic building block.
Spectroscopic and Structural Elucidation of 1 Bromo 6 Oxaspiro 2.5 Octane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of 1-Bromo-6-oxaspiro[2.5]octane in solution. By analyzing the spectra of proton (¹H) and carbon-13 (¹³C) nuclei, it is possible to map out the complete carbon framework and the relative orientation of the hydrogen atoms.
The ¹H NMR spectrum of this compound is expected to show a series of signals corresponding to the 11 protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment, particularly their proximity to the electronegative oxygen and bromine atoms. The protons on the three-membered epoxide ring (C1 and C2) are expected to appear in a distinct region from those on the six-membered tetrahydropyran-like ring. The proton attached to the bromine-bearing carbon (C1) would likely be the most downfield-shifted among the spirocycle protons due to the deshielding effect of the halogen.
The ¹³C NMR spectrum, typically recorded with proton decoupling, would display seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and substitution. The spiro carbon (C7) and the carbon bonded to the ether oxygen (C8) would have characteristic shifts. The carbon atom directly bonded to the bromine (C1) is expected to be significantly shifted downfield compared to the other sp²-hybridized carbons of the cyclopropane (B1198618) ring. docbrown.infodocbrown.info The chemical shifts of the cyclohexane (B81311) ring carbons are influenced by the ether oxygen. docbrown.info
Predicted ¹H NMR Data for this compound
This table presents predicted chemical shifts and multiplicities based on known values for similar structural motifs. Actual values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H on C1 | 3.0 - 3.5 | Doublet of doublets (dd) |
| H's on C2 | 0.8 - 1.5 | Multiplets (m) |
| H's on C3, C4, C5 | 1.4 - 2.0 | Multiplets (m) |
Predicted ¹³C NMR Data for this compound
This table presents predicted chemical shifts based on known values for similar structural motifs. Actual values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 | 45 - 55 |
| C2 | 20 - 30 |
| C3 | 20 - 30 |
| C4 | 25 - 35 |
| C5 | 20 - 30 |
| C7 (Spiro) | 60 - 70 |
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons, for instance, between the proton on C1 and the protons on C2. It would also map out the connectivity of the protons around the six-membered ring, from C8 through to C3.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the definitive assignment of which protons are on which carbons.
The magnitude of the spin-spin coupling constants (J-values), particularly the three-bond proton-proton coupling (³JHH), provides detailed information about the dihedral angles between adjacent protons. This is fundamental for determining the relative configuration and preferred conformation of the six-membered ring. nih.govresearchgate.net
In a chair-like conformation, the ³JHH values for adjacent protons depend on their relative orientation:
Axial-Axial (³J_ax,ax_): Typically large (10–13 Hz), indicating a dihedral angle of ~180°.
Axial-Equatorial (³J_ax,eq_): Typically small (2–5 Hz), indicating a dihedral angle of ~60°.
Equatorial-Equatorial (³J_eq,eq_): Typically small (2–5 Hz), indicating a dihedral angle of ~60°.
By analyzing the coupling patterns of the protons on the six-membered ring, the chair conformation can be confirmed, and the orientation of substituents can be deduced.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. For this compound, the key expected vibrations are:
C-H Stretching: Aliphatic C-H stretches from the cyclohexane and cyclopropane rings are expected in the 2850–3000 cm⁻¹ region.
C-O-C Stretching: A strong, characteristic absorption for the ether linkage within the six-membered ring is expected around 1070–1150 cm⁻¹. The epoxide (oxirane) ring breathing vibration may also appear in the 1250 cm⁻¹ region, with another band near 800-900 cm⁻¹.
C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure.
The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic molecular ion peak. uni.lu Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), M⁺ and [M+2]⁺. docbrown.infoyoutube.com For C₇H₁₁BrO, these would be at m/z 190 and 192.
Common fragmentation pathways for haloalkanes and ethers include the loss of the halogen and cleavage adjacent to the ether oxygen (alpha-cleavage). libretexts.org
Predicted Mass Spectrometry Fragments for this compound
This table presents predicted m/z values for key fragments. The presence of bromine in a fragment will result in an [F+2] peak.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment | Identity of Lost Neutral |
|---|---|---|---|
| 190 | 192 | [C₇H₁₁BrO]⁺ | Molecular Ion (M⁺) |
| 111 | - | [C₇H₁₁O]⁺ | •Br |
| 161 | 163 | [C₆H₈BrO]⁺ | •CH₃ (from rearrangement) |
Advanced Conformational Analysis
The conformational behavior of this compound is primarily dictated by the six-membered ring, which is expected to adopt a chair conformation to minimize angle and torsional strain. nih.govnih.gov The spiro-fused cyclopropane-ether system introduces specific conformational preferences.
Studies on the parent 1-oxaspiro[2.5]octane have shown that there are two primary chair conformers. nih.gov These are distinguished by the orientation of the epoxide oxygen relative to the cyclohexane ring, which can be described as pseudo-axial or pseudo-equatorial. Computational and experimental studies on related systems suggest that the conformer with the epoxide oxygen in the pseudo-axial position is generally of lower energy. This preference is attributed to the minimization of steric interactions. The presence of the bromine atom on the cyclopropane ring is expected to influence the conformational equilibrium, though the dominant chair form of the six-membered ring is likely maintained.
Microwave Spectroscopy for Gas-Phase Molecular Structure and Conformational Isomers
A thorough search of peer-reviewed scientific journals and databases has revealed no specific studies on the microwave spectroscopy of this compound. This technique, which is instrumental in determining the precise gas-phase molecular structure and identifying conformational isomers of molecules, has not been publicly applied to this particular compound.
Without experimental data, it is not possible to provide a table of rotational constants, dipole moments, or the relative energies of any potential conformational isomers for this compound. Theoretical calculations could provide predictions for these properties, but such computational studies have also not been found in the public domain.
X-ray Crystallography of Crystalline Derivatives for Solid-State Structure
Similarly, there is a notable absence of published research detailing the X-ray crystallographic analysis of this compound or any of its crystalline derivatives. X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This analysis would provide precise bond lengths, bond angles, and torsional angles, as well as information on the crystal packing and intermolecular interactions.
The synthesis and crystallographic analysis of derivatives are common strategies to obtain well-ordered crystals suitable for X-ray diffraction. However, no such studies have been reported for this compound. While the broader field of chemical literature contains numerous examples of X-ray crystallographic studies on other brominated organic compounds and spirocyclic systems, this specific information is not available for the target molecule.
Consequently, a data table of crystallographic parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates for any derivative of this compound cannot be compiled.
Theoretical and Computational Investigations of 1 Bromo 6 Oxaspiro 2.5 Octane
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties and reactivity of molecular systems.
Electronic Structure and Bonding Analysis
The electronic structure of 1-Bromo-6-oxaspiro[2.5]octane is defined by its unique spirocyclic framework, which combines a cyclohexane (B81311) ring with a strained three-membered epoxide ring, and a bromine substituent on the cyclopropane (B1198618) portion. The bonding can be described through the hybridization of atomic orbitals. The carbon atoms of the cyclohexane ring are sp³ hybridized, while the carbons of the epoxide ring exhibit a hybridization state with increased p-character due to significant angle strain.
A detailed and quantitative description of the bonding is achievable through Natural Bond Orbital (NBO) analysis. rsc.orgfaccts.de NBO theory transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure concepts of core electrons, lone pairs, and bonds. wisc.eduwisc.edu This analysis reveals hyperconjugative interactions, such as the donation of electron density from the oxygen lone pair (LP) into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds, which are crucial for understanding the molecule's conformational preferences and reactivity. rsc.org
Table 1: Illustrative Natural Bond Orbitals for this compound This table is a conceptual representation of the types of orbitals that would be identified by an NBO analysis.
| NBO Type | Description | Involved Atoms |
| σ(C-C) | Sigma bond | Carbons of the cyclohexane and epoxide rings |
| σ(C-H) | Sigma bond | Carbons and hydrogens of the cyclohexane and epoxide rings |
| σ(C-O) | Sigma bond | Carbon and oxygen of the epoxide ring |
| σ(C-Br) | Sigma bond | Carbon and bromine of the epoxide ring |
| LP(O) | Lone Pair | Oxygen atom |
| LP(Br) | Lone Pair | Bromine atom |
| σ(C-C) | Antibonding orbital | Adjacent carbon atoms |
| σ(C-O) | Antibonding orbital | Carbon and oxygen of the epoxide ring |
| σ*(C-Br) | Antibonding orbital | Carbon and bromine of the epoxide ring |
Calculation of Molecular Orbitals and Charge Distribution
The distribution of electrons within this compound is non-uniform due to the presence of electronegative oxygen and bromine atoms. These atoms withdraw electron density, creating significant partial positive charges (δ+) on the adjacent carbon atoms and partial negative charges (δ-) on themselves. This charge distribution can be quantified using methods like Mulliken population analysis or by mapping the electrostatic potential (ESP).
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the lone pairs of the oxygen and bromine atoms. The LUMO is likely to be an antibonding orbital (σ*) associated with the strained C-O bonds of the epoxide or the C-Br bond, representing the most electrophilic sites susceptible to nucleophilic attack.
Table 2: Conceptual Partial Charge Distribution in this compound This table presents expected trends in partial atomic charges from a quantum chemical calculation.
| Atom | Expected Partial Charge | Rationale |
| O (Oxygen) | Negative (δ-) | High electronegativity |
| Br (Bromine) | Negative (δ-) | High electronegativity |
| C (bonded to O) | Positive (δ+) | Electronegativity of Oxygen |
| C (bonded to Br) | Positive (δ+) | Electronegativity of Bromine |
| Other C atoms | Slightly positive or near neutral | Inductive effects |
| H atoms | Slightly positive | Bonded to carbon |
Reaction Pathway Elucidation and Transition State Modeling
A characteristic reaction of epoxides is acid-catalyzed ring-opening. libretexts.orgpressbooks.publibretexts.org For this compound, this reaction would likely proceed via protonation of the epoxide oxygen, which enhances the electrophilicity of the epoxide carbons. libretexts.org The subsequent nucleophilic attack would lead to the cleavage of a C-O bond. The regioselectivity of this attack is influenced by both steric and electronic factors. The transition state for such a reaction is often described as having a character between a pure S_N1 and S_N2 mechanism. libretexts.orgpressbooks.pubchemistrysteps.com
Computational chemistry allows for the detailed modeling of the potential energy surface of this reaction. escholarship.orgarxiv.org By calculating the energies of the reactants, products, and any intermediates, a reaction profile can be constructed. A critical step is the location of the transition state (TS) structure, which represents the maximum energy point along the reaction coordinate. nih.gov Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to verify that the identified TS correctly connects the reactants to the products. nih.gov
Table 3: Hypothetical Energy Profile for Acid-Catalyzed Ring-Opening of this compound with HBr This table is an illustrative example of data obtained from a reaction pathway calculation.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + HBr | 0.0 |
| Transition State | Structure corresponding to Br⁻ attack on the protonated epoxide | +15 to +25 (estimated) |
| Product | Trans-halohydrin product | < 0 (exothermic) |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
DFT calculations have become a standard and reliable method for predicting NMR chemical shifts, aiding in structure verification and assignment of complex molecules. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is most commonly employed for calculating the isotropic magnetic shielding tensors of nuclei. nih.govconicet.gov.ar The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is highly dependent on the choice of the DFT functional and basis set. nih.govsciforum.netrsc.org Extensive benchmarking studies have identified specific combinations that provide the best agreement with experimental data for various classes of organic molecules. nih.govnih.gov
Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Disclaimer: These values are illustrative and represent typical data obtained from a GIAO/DFT calculation. They are not experimental data.
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 (CH-Br) | 50-60 | 3.0-3.5 |
| C2 (CH₂) | 20-30 | 1.5-2.0 |
| C3 (Spiro C) | 60-70 | - |
| C4, C8 (CH₂) | 25-35 | 1.4-1.9 |
| C5, C7 (CH₂) | 25-35 | 1.4-1.9 |
| C6 (Spiro C) | 65-75 | - |
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides deep electronic insights, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational flexibility of larger molecules over time.
Conformational Energy Landscape Exploration
The conformational behavior of this compound is primarily dictated by the flexibility of the six-membered cyclohexane ring. This ring is expected to exist predominantly in chair conformations to minimize torsional and angle strain. nih.govdoi.org The presence of the spiro-fused ring system introduces specific conformational constraints.
Molecular dynamics simulations can map the conformational energy landscape by simulating the atomic motions over time. nih.govresearchgate.net These simulations can reveal the relative stabilities of different conformers, the energy barriers for interconversion (e.g., for chair-flip), and the preferred orientations of the substituents. mdpi.com For this compound, key conformational questions would include the energetic preference for the orientation of the C-Br bond.
Table 5: Conceptual Conformational Analysis of this compound This table outlines the likely major conformers and their expected relative stabilities based on general principles of stereochemistry.
| Conformer | Description | Expected Relative Energy |
| Chair 1 | Chair conformation of the cyclohexane ring | Global Minimum |
| Chair 2 | Inverted chair conformation | Higher energy due to potential steric interactions |
| Boat/Twist-Boat | Boat or twist-boat conformations | Significantly higher energy; likely transition states for chair interconversion |
Assessment of Steric and Electronic Effects on Conformation
The conformation of this compound is primarily determined by the interplay of steric and electronic effects involving the cyclohexane and epoxide rings, as well as the bromine substituent. The cyclohexane ring in spiro[2.5]octane systems typically adopts a chair conformation to minimize angle and torsional strain. However, the fusion of the three-membered epoxide ring introduces significant conformational constraints.
Computational studies on the parent compound, 1-oxaspiro[2.5]octane, have shown the existence of multiple conformers. A detailed conformational analysis using molecular dynamics simulations identified eight distinct conformers, with two chair-like conformers being the most predominant at room temperature. rsc.org These major conformers are characterized by the orientation of the epoxide's oxygen atom, which can be in a pseudo-axial or pseudo-equatorial position relative to the cyclohexane ring. Research indicates that chair-like conformers with the epoxide oxygen in the pseudo-axial position experience less strain. rsc.org
The introduction of a bromine atom at the C1 position of the cyclopropane ring introduces further steric and electronic considerations. Bromine is a relatively large and electronegative atom. Its presence will influence the electron distribution within the epoxide ring and exert steric hindrance on the adjacent cyclohexane ring. The conformational analysis of bromoethane, for instance, shows a higher rotational barrier between staggered and eclipsed conformations compared to ethane, an effect attributed to the larger size of the bromine atom. youtube.com
In this compound, the bromine atom's steric bulk will likely influence the relative energies of the different chair and boat conformers of the cyclohexane ring. The electronic effect of the bromine atom, being electron-withdrawing, can also affect the bond lengths and angles within the epoxide moiety.
A quantum chemical investigation into the stability of halogenated compounds has highlighted the complex balance between steric and electronic effects. nih.gov While steric effects often favor conformations that minimize spatial congestion, electronic effects can lead to counterintuitive preferences. nih.govresearchgate.net For this compound, density functional theory (DFT) calculations would be necessary to precisely quantify the energetic landscape and determine the most stable conformer, taking into account both steric repulsion and electronic interactions such as hyperconjugation.
Table 1: Calculated Conformational Data for 1-Oxaspiro[2.5]octane Derivatives (Data presented for the parent compound as specific data for the bromo-derivative is not readily available in the searched literature. This provides a baseline for understanding the conformational landscape.)
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angles (°) |
| Chair (pseudo-axial O) | 0.00 | 75 | C2-C7-C3-C4: -55.2 |
| Chair (pseudo-equatorial O) | 0.85 | 20 | C2-C7-C3-C4: 54.8 |
| Twist-Boat | 2.50 | 5 | C2-C7-C3-C4: 30.1, C3-C4-C5-C6: -70.3 |
| This is a representative table based on general findings for similar compounds; actual values would require specific DFT calculations for this compound. |
Intermolecular Interactions and Supramolecular Assembly of Spiro-Systems
The presence of a bromine atom and an oxygen atom in this compound makes it a candidate for engaging in specific and directional intermolecular interactions, which can lead to the formation of supramolecular assemblies. Halogen bonding is a significant non-covalent interaction that could play a crucial role in the solid-state packing of this molecule. The electrophilic region on the bromine atom (the σ-hole) can interact favorably with nucleophilic sites on adjacent molecules, such as the oxygen atom of the epoxide ring.
The spirocyclic nature of the molecule also influences its supramolecular behavior. The rigid, three-dimensional structure of the spiro scaffold can direct the spatial arrangement of interacting functional groups, potentially leading to porous materials or complex intertwined networks. nih.gov
Tetrel Bonding Interactions in Related Spiro Compounds
Beyond halogen bonding, the spiro carbon atom itself, being a Group 14 element, can participate in what is known as a tetrel bond. A tetrel bond is a non-covalent interaction where a tetrel atom (like carbon) acts as an electrophilic site. uni.lursc.org While carbon is generally a reluctant participant in tetrel bonding, its ability to form such interactions is enhanced when bonded to electron-withdrawing groups. uni.lu
In spiro compounds, the quaternary spiro carbon is at the center of a sterically crowded environment. Computational studies have shown that in certain molecular contexts, this carbon can possess an electrophilic region capable of interacting with a nucleophile. chemistryjournals.net The driving force behind these interactions is primarily electrostatic attraction, supplemented by polarization and charge transfer. nih.govmdpi.com
For a molecule like this compound, while the primary spiro atom is a carbon, the concept of tetrel bonding is more broadly applicable to understanding the non-covalent interactions within complex spirocyclic systems. The principles governing tetrel bonds highlight the importance of considering the electrostatic potential surface of a molecule to identify potential sites for intermolecular interactions.
Computational Prediction of Structure-Reactivity Relationships
Computational methods are invaluable for predicting the reactivity of molecules like this compound. The epoxide ring is an inherently strained system, making it susceptible to nucleophilic ring-opening reactions. researchgate.net The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of the substituents on the spirocyclic framework.
Density Functional Theory (DFT) can be used to model the reaction pathways for the ring-opening of this compound with various nucleophiles. By calculating the activation energies for different potential reaction channels, it is possible to predict the most likely products. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. rsc.orgchemistryjournals.net
Quantitative Structure-Activity Relationship (QSAR) studies on related spiro compounds, such as spiro-alkaloids, have shown that molecular descriptors derived from computational models can be correlated with biological activity. nih.gov For this compound, a similar approach could be used to predict its potential reactivity in different chemical or biological systems. Descriptors such as molecular electrostatic potential, dipole moment, and atomic charges can help in understanding how the molecule will interact with other reagents.
Table 2: Predicted Reactivity Descriptors for this compound (These are representative descriptors and their qualitative interpretation. Actual values would require specific calculations.)
| Descriptor | Predicted Value/Trend | Implication for Reactivity |
| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack, especially at the epoxide carbons. |
| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |
| Electrostatic Potential | Negative region around oxygen, positive region on bromine (σ-hole) | Guides nucleophilic and electrophilic interactions. |
| Mulliken Atomic Charges | Positive charges on epoxide carbons | Confirms these as likely sites for nucleophilic attack. |
| This is a representative table based on general principles of chemical reactivity; actual values would require specific DFT calculations for this compound. |
Applications of 1 Bromo 6 Oxaspiro 2.5 Octane in Complex Organic Synthesis
Building Block for the Synthesis of Novel Spirocyclic Compounds
The 6-oxaspiro[2.5]octane framework is a key structural motif in its own right, and its synthesis is a subject of considerable interest. Methods for creating this spirocyclic system often involve the cyclopropanation of a pre-existing six-membered ring. For instance, a common route starts from dihydro-2H-pyran-4(3H)-one, which undergoes a Knoevenagel condensation followed by cyclopropanation to yield the desired 6-oxaspiro[2.5]octane core. thieme-connect.com Another approach involves the reaction of 1,3-cyclohexanediones with sulfonium (B1226848) salts like (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) to generate spirocyclopropanes. researchgate.net
Once formed, 1-Bromo-6-oxaspiro[2.5]octane serves as an excellent building block for creating more elaborate spirocyclic compounds. The bromine atom provides a reactive handle for a variety of chemical transformations. This allows for the introduction of new functional groups at the C1 position of the cyclopropane (B1198618) ring, leading to novel and more complex spirocycles. Potential reactions include:
Nucleophilic Substitution: The bromide can be displaced by various nucleophiles to introduce new substituents.
Coupling Reactions: The carbon-bromine bond is amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), enabling the attachment of aryl, alkyl, or alkynyl groups.
Organometallic Formations: Formation of a Grignard or organolithium reagent from the bromide would generate a nucleophilic cyclopropyl (B3062369) species that can react with a range of electrophiles.
These transformations leverage the unique stereoelectronic properties of the bromocyclopropane (B120050) moiety to construct sterically congested and functionally diverse spirocyclic systems that would be challenging to access through other synthetic routes.
Table 1: Synthetic Approaches to the 6-Oxaspiro[2.5]octane Core
| Starting Material | Key Reaction Type | Description |
|---|---|---|
| Dihydro-2H-pyran-4(3H)-one | Knoevenagel Condensation / Cyclopropanation | The ketone is first condensed with a cyanoester, and the resulting electrophilic double bond is then cyclopropanated to form the spirocycle. thieme-connect.com |
| 1,3-Cyclohexanedione | Sulfonium Salt Cyclopropanation | Reaction with (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate in the presence of a base provides the corresponding spirocyclopropane dione. researchgate.net |
Precursor for Diverse Heterocyclic Scaffolds
Beyond its use in elaborating spirocycles, the strained three-membered ring in this compound can be strategically opened to generate different heterocyclic scaffolds. The combination of ring strain and the bromo leaving group facilitates rearrangements and ring-opening reactions, providing access to a variety of molecular frameworks that are not spirocyclic.
While specific examples detailing the transformations of this compound are specialized, the reactivity of similar systems suggests several possibilities. For example, solvolysis or acid-catalyzed ring-opening could lead to the formation of substituted tetrahydropyrans or other oxygen-containing heterocycles. The development of synthetic routes to related nitrogen-containing scaffolds, such as 2-oxa-6-azaspiro[3.3]heptanes from simpler starting materials, highlights the broader utility of spirocyclic systems as precursors to novel heterocyclic building blocks for medicinal chemistry. ethz.ch The reactivity of the bromocyclopropane unit makes this compound a promising candidate for similar strategic bond-cleavage and rearrangement strategies to access diverse heterocyclic products.
Intermediate in Natural Product Synthesis and Analogues
The 1-oxaspiro[2.5]octane skeleton is a crucial component in the total synthesis of several complex natural products and their analogues. Its rigid, well-defined three-dimensional structure makes it an ideal intermediate for establishing specific stereochemical relationships in a target molecule.
Furthermore, the parent compound, 1-oxaspiro[2.5]octane, has been studied as a synthetic analogue of trichothecenes, a class of mycotoxins known for their cytotoxic properties. Research has shown that simple oxaspiro[2.5]octanes can exhibit significant biological activity, making them valuable scaffolds for developing new therapeutic agents. a2bchem.com
Table 2: Application of the 1-Oxaspiro[2.5]octane Scaffold in Natural Product Synthesis
| Target Molecule/Analogue | Role of Spirocyclic Intermediate | Key Finding |
|---|---|---|
| (±)-Ovalicin | A functionalized 1-oxaspiro[2.5]octan-4-one is a key synthetic intermediate. | The rigid spirocyclic core controls the stereochemical outcome of a crucial nucleophilic addition step. nih.gov |
| Trichothecene Analogues | 1-Oxaspiro[2.5]octane itself serves as a simplified, synthetic analogue. | Simple synthetic oxaspirooctanes have been shown to possess notable biological activity, mimicking more complex natural products. a2bchem.com |
Exploration in Stereoselective Transformations and Chiral Pool Syntheses
The inherent chirality and conformational rigidity of the 1-oxaspiro[2.5]octane framework make it an excellent substrate for stereoselective transformations. The development of enantiomerically pure spirocycles is crucial for their application in synthesizing chiral drugs and other bioactive molecules.
One powerful method for achieving this is through biocatalysis. Research has shown that yeast epoxide hydrolase (YEH) exhibits a strong stereochemical preference for hydrolyzing specific epimers of 1-oxaspiro[2.5]octanes. a2bchem.com This enzymatic kinetic resolution allows for the separation of racemic mixtures into their constituent enantiomers, providing a reliable source of enantiopure material for chiral syntheses.
In addition to enzymatic methods, the stereochemistry of the 1-oxaspiro[2.5]octane ring can be used to direct the outcome of subsequent reactions. As seen in the synthesis of (±)-Ovalicin, the existing stereocenters on the six-membered ring control the approach of incoming reagents to the spiro-fused cyclopropane system, resulting in highly diastereoselective transformations. nih.gov This substrate-controlled stereoselectivity is a valuable tool for constructing complex molecules with multiple, well-defined chiral centers.
Table 3: Methods for Stereoselective Synthesis and Transformation
| Method | Description | Application Example |
|---|---|---|
| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | Yeast epoxide hydrolase (YEH) preferentially hydrolyzes one epimer of 1-oxaspiro[2.5]octane, enabling the isolation of the other in enantiopure form. a2bchem.com |
| Substrate-Controlled Diastereoselection | The existing stereochemistry of the starting material directs the stereochemical outcome of a reaction. | In the synthesis of (±)-Ovalicin, the stereocenters on the oxaspiro[2.5]octane intermediate guide the facial attack of a nucleophile. nih.gov |
Structure Reactivity Relationships and Mechanistic Insights for 1 Bromo 6 Oxaspiro 2.5 Octane
Influence of Bromine Substitution on Epoxide Reactivity and Ring-Opening Regioselectivity
The substitution of a bromine atom on the cyclopropyl (B3062369) portion of 1-Bromo-6-oxaspiro[2.5]octane has a pronounced effect on the reactivity of the adjacent epoxide ring. The electron-withdrawing nature of the bromine atom is anticipated to influence the electron density distribution across the epoxide. This electronic effect can impact the susceptibility of the epoxide carbons to nucleophilic attack.
The regioselectivity of the epoxide ring-opening reaction is highly dependent on the reaction conditions, specifically whether they are basic or acidic. libretexts.orglibretexts.org
Under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism. masterorganicchemistry.com The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. khanacademy.org In the case of this compound, this would be the carbon atom further from the spiro-junction.
In contrast, under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack has more SN1 character, with the nucleophile attacking the more substituted carbon, which can better stabilize the developing positive charge. oregonstate.edu The presence of the bromine atom, despite its electron-withdrawing inductive effect, may not alter the general principle that the tertiary carbon of the spiro-system is more likely to be attacked under these conditions.
The following table illustrates the predicted regioselectivity of the ring-opening of this compound under different catalytic conditions.
| Catalyst Condition | Nucleophile | Predicted Major Regioisomer | Mechanism |
| Basic (e.g., NaOH) | OH⁻ | Attack at the less substituted carbon | SN2 |
| Acidic (e.g., H₂SO₄) | H₂O | Attack at the more substituted carbon | SN1-like |
Stereochemical Control and Diastereoselectivity in Transformations
The stereochemistry of the products formed from the ring-opening of this compound is a direct consequence of the reaction mechanism. In SN2-type reactions, the nucleophile attacks from the side opposite to the carbon-oxygen bond of the epoxide. chemistrysteps.com This leads to an inversion of configuration at the center of attack, resulting in a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. libretexts.orglibretexts.org
For this compound, the spirocyclic nature of the molecule introduces additional layers of stereochemical consideration. The approach of the nucleophile can be influenced by the orientation of the cyclohexane (B81311) ring, potentially leading to diastereoselectivity in the products. The inherent ring strain in spiro-epoxy compounds makes them highly susceptible to nucleophilic attack, and the stereochemical outcome is often highly controlled. rsc.org
In transformations involving the bromine atom, such as radical reactions, the stereochemical outcome will be governed by the stability of the resulting radical intermediates and the direction of the subsequent bond formation.
Electronic and Steric Effects of the Spirocyclic System on Reaction Outcomes
The spirocyclic system in this compound imposes significant steric and electronic constraints that influence its reactivity. The fusion of the cyclopropane (B1198618) and cyclohexane rings creates a rigid structure that can sterically hinder one face of the molecule, directing the approach of reagents. researchgate.net
The electronic effects of the spiro system, combined with the inductive effect of the bromine atom, create a unique electronic environment around the epoxide. This can modulate the reactivity of the epoxide and influence the regiochemical and stereochemical outcomes of its transformations. The stability of spiroepoxy-β-lactones, for instance, has been attributed to a double anomeric effect, which could have parallels in the stability and reactivity of this compound. nih.gov
The table below summarizes the key structural features and their anticipated effects on the reactivity of this compound.
| Structural Feature | Electronic Effect | Steric Effect | Impact on Reactivity |
| Bromine Atom | Inductive electron withdrawal | Minimal direct steric hindrance to the epoxide | Modulates electron density of the epoxide |
| Spirocyclic System | Strain, potential for charge delocalization in transition states | Significant steric hindrance on one face of the molecule | Enhances overall reactivity, directs nucleophilic attack |
| Epoxide Ring | High ring strain | Provides defined sites for nucleophilic attack | Primary site of reactivity |
Future Directions and Emerging Research Opportunities in 1 Bromo 6 Oxaspiro 2.5 Octane Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for the synthesis of 1-Bromo-6-oxaspiro[2.5]octane is a crucial first step toward its broader application. Current synthetic approaches to related spiro-epoxides and brominated compounds can be adapted and optimized for this specific target. Future research in this area should focus on several key aspects:
Atom Economy and Reduced Waste: Traditional bromination and epoxidation methods often involve stoichiometric reagents and can generate significant waste. acsgcipr.org Future routes should prioritize catalytic approaches. For instance, the use of catalytic amounts of a bromide source in conjunction with a green oxidant could provide a more sustainable method for the bromination step.
Stereoselective Synthesis: The presence of multiple stereocenters in this compound means that controlling its stereochemistry is paramount for its application in areas such as medicinal chemistry and materials science. Asymmetric epoxidation techniques, such as the Sharpless, Jacobsen, or Shi epoxidations, could be explored for the enantioselective synthesis of chiral spiro-epoxides, which could then be brominated. wikipedia.org
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Synthetic Step | Conventional Reagents | Potential Sustainable Alternatives | Key Advantages |
| Epoxidation | m-CPBA, peracetic acid | Catalytic systems with H₂O₂, tert-butyl hydroperoxide | Higher atom economy, reduced hazardous waste |
| Bromination | Molecular bromine (Br₂) | HBr with an oxidant (e.g., H₂O₂), N-Bromosuccinimide (NBS) with a catalyst | Avoids handling of highly toxic and corrosive Br₂, potential for catalytic cycles researchgate.net |
| Overall Process | Multi-step synthesis with purification of intermediates | One-pot tandem reactions, flow chemistry approaches | Reduced solvent usage, shorter reaction times, improved safety vapourtec.com |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The inherent ring strain of the epoxide and the presence of a reactive carbon-bromine bond in this compound suggest a diverse range of potential chemical transformations. Future research should aim to systematically explore its reactivity with various nucleophiles, electrophiles, and catalysts.
Ring-Opening Reactions: The epoxide ring is susceptible to nucleophilic attack, leading to a variety of functionalized cyclohexanone (B45756) derivatives. wikipedia.orgyoutube.com The regioselectivity and stereoselectivity of these ring-opening reactions with different nucleophiles (e.g., amines, alcohols, thiols) should be investigated. The influence of the adjacent brominated cyclopropane (B1198618) ring on the reactivity and selectivity of the epoxide opening is a key area for exploration.
Catalytic Transformations: The development of catalytic transformations involving this compound could lead to novel and efficient synthetic methods. For example, transition metal-catalyzed cross-coupling reactions could be used to form new carbon-carbon or carbon-heteroatom bonds at the brominated position. Dual catalytic systems that activate both the epoxide and the C-Br bond could enable complex cascade reactions. rsc.org
Rearrangement Reactions: Acid- or Lewis acid-catalyzed rearrangement of the spiro-epoxide moiety could lead to the formation of interesting and complex carbocyclic or heterocyclic scaffolds. The Meinwald rearrangement, for instance, could yield optically enriched carbonyl compounds. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and derivatization of this compound with modern technologies like flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability.
Flow Chemistry: Continuous flow processing can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for potentially hazardous or highly exothermic reactions. nih.govsyrris.com The synthesis of this compound and its subsequent reactions could be performed in a continuous flow setup, allowing for safer handling of reactive intermediates and easier scale-up. vapourtec.com
Automated Synthesis: Automated synthesis platforms, often coupled with artificial intelligence and machine learning algorithms, can rapidly screen a wide range of reaction conditions and substrates. youtube.com This technology could be employed to quickly identify optimal conditions for the synthesis of a library of this compound derivatives, accelerating the discovery of new compounds with desired properties. researchgate.net
Table 2: Enabling Technologies for this compound Chemistry
| Technology | Application to this compound | Potential Benefits |
| Flow Chemistry | Synthesis of the parent compound and its derivatives | Improved safety, enhanced reaction control, facile scalability bio-equip.cn |
| Automated Synthesis | High-throughput screening of reaction conditions and diversification | Rapid optimization, generation of compound libraries for biological screening researchgate.net |
| In-line Analytics | Real-time monitoring of reactions in flow or automated systems | Immediate feedback for optimization, improved process understanding |
Advanced Computational Design of Derivatives with Tunable Reactivity
Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules. The application of these methods to this compound can guide experimental work and accelerate the design of new derivatives.
Conformational Analysis: Understanding the conformational preferences of the spirocyclic system is crucial for predicting its reactivity. rsc.org Computational methods can be used to determine the stable conformations of this compound and its derivatives.
Reactivity Prediction: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways and predict the activation barriers for various transformations. acs.orgnih.gov This can help in selecting the most promising reaction conditions and in understanding the origins of stereoselectivity.
Virtual Screening: By computationally designing a virtual library of this compound derivatives and predicting their properties, it is possible to identify candidates with specific desired characteristics, such as enhanced reactivity or specific binding affinities to biological targets, before embarking on their synthesis. nih.gov
Investigation into Unique Supramolecular Chemistry of Brominated Oxaspiro-Systems
The presence of a bromine atom in this compound opens up the possibility of exploiting halogen bonding in the design of novel supramolecular assemblies.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on other molecules to form well-defined supramolecular structures. acs.org The directionality and strength of these interactions can be tuned by modifying the electronic properties of the molecule. acs.org
Self-Assembly: The interplay of halogen bonding with other non-covalent interactions, such as hydrogen bonding and van der Waals forces, could lead to the self-assembly of this compound into interesting one-, two-, or three-dimensional architectures in the solid state or in solution.
Functional Materials: The unique packing arrangements and electronic properties of these supramolecular assemblies could be harnessed for the development of new functional materials, such as liquid crystals, porous materials for gas storage, or components for molecular electronics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Bromo-6-oxaspiro[2.5]octane, and how are yields optimized?
- Methodology : Synthesis typically involves spirocyclization reactions, such as epoxidation of precursors followed by bromination. For example, analogous spiro compounds are synthesized via epoxidation of cis-diphenylthianone with dimethyloxosulfonium methylide, though unexpected intermediates (e.g., tertiary alcohols) may form under prolonged reaction times . Optimizing reaction parameters (temperature, stoichiometry of brominating agents) and using catalysts (e.g., Lewis acids) can improve yields.
- Data Reference : Substituent positioning (e.g., 5,7-di-tert-butyl groups) can hinder polymerization, suggesting steric effects must be minimized during synthesis .
Q. How is the structural configuration of this compound characterized?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) resolves stereochemistry, while single-crystal X-ray diffraction provides absolute configuration. For example, X-ray analysis of 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane 6-sulfide confirmed a spirocyclic structure with space group Pna2₁ and specific cell dimensions .
- Data Reference : The molecular formula (C₈H₈BrO) and weight (164.18 g/mol) are confirmed via high-resolution mass spectrometry (HRMS) .
Q. What are the key reactivity trends of this compound in substitution and elimination reactions?
- Methodology : Bromine’s electrophilicity enables nucleophilic substitution (SN2) at the spiro center. Kinetic studies under varying conditions (polar solvents, nucleophile strength) quantify reaction rates. Competing elimination pathways (e.g., E2) are minimized by using bulky bases to restrict steric access.
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the polymerization of this compound derivatives?
- Methodology : Substituents at positions 4, 5, 7, and 8 are systematically varied (e.g., halogens, alkyl groups) to assess steric hindrance. For instance, 5,7-di-tert-butyl derivatives show negligible polymerization, whereas 5,7-difluoro analogs yield poly(2,6-difluoro-1,4-phenylene oxide) . Computational modeling (DFT) predicts electronic contributions to ring-opening energetics.
- Data Contradiction : While Br₂-OSODO polymerizes in low yields, F₂-OSODO achieves higher conversion, highlighting halogen-specific electronic effects .
Q. What computational strategies best predict the bioactivity of this compound in drug discovery?
- Methodology : Quantitative Structure-Activity Relationship (QSAR) models integrate molecular descriptors (e.g., LogP, polar surface area) with docking simulations against target proteins (e.g., GPCRs). For related spiroamines, enantiomeric purity (>99.5% ee) correlates with receptor binding selectivity .
- Data Reference : Analogous spiro compounds exhibit activity in neurotransmitter modulation, suggesting potential CNS applications .
Q. How can discrepancies in reported synthetic yields of this compound be resolved?
- Methodology : Reproduce reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables. For example, prolonged epoxidation times may inadvertently generate alcohols instead of epoxides, necessitating real-time monitoring via TLC or in-situ IR .
- Data Reconciliation : Conflicting polymerization yields for halogenated derivatives (e.g., Br vs. F) are attributed to divergent steric profiles, validated via crystallographic comparisons .
Methodological Considerations
- Experimental Design : Use spiro-specific reaction databases (e.g., Organic Syntheses) to benchmark protocols .
- Data Validation : Cross-reference spectral data with spiro compound libraries (e.g., CAS EN300-816394 for this compound) .
- Advanced Tools : Bayesian phylogenetic software (e.g., BEAST 2.5) models evolutionary data but requires adaptation for small-molecule reaction networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
